molecular formula C9H9ClF2N2 B1415616 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1934800-24-4

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No. B1415616
M. Wt: 218.63 g/mol
InChI Key: GWNFQGCCNUHTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, also known as 2C-P, is a synthetic drug used in scientific research. It is a member of the class of compounds known as phenylpiperazines, which are derivatives of piperidine and are closely related to the phenethylamines. 2C-P is known for its hallucinogenic effects, although it has been used for a variety of other purposes, including as a tool for studying the effects of serotonin on the brain.

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

2-Chloro-6-(trifluoromethyl)pyridine, a closely related compound to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, demonstrates significant potential in halogen shuffling and site-selective electrophilic substitutions. It can be transformed into various derivatives through halogen/metal exchange and electrophilic trapping, offering diverse applications in chemical synthesis (Mongin et al., 1998).

Antimicrobial Activities and DNA Interaction

The antimicrobial properties of 2-Chloro-6-(trifluoromethyl)pyridine have been explored, along with its interaction with DNA. These features highlight its potential in pharmaceutical and biochemical research, specifically in developing new antimicrobial agents (Evecen et al., 2017).

Synthesis of Pesticides

Compounds similar to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are extensively used in synthesizing pesticides. Their chemical properties make them suitable intermediates in creating effective agrochemicals (Lu Xin-xin, 2006).

Fungicide Development

Derivatives of 2-Chloro-6-(trifluoromethyl)pyridine, like Fluazinam, have shown effectiveness as fungicides. Their molecular structure enables the formation of compounds useful in agricultural pest control (Youngeun Jeon et al., 2013).

Synthesis of Complexes and Catalysis

2,6-Dipyrazolylpyridine derivatives, structurally related to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, have been utilized in synthesizing multi-functional spin-crossover switches, emissive f-element podand centres in biomedical sensors, and catalysis (Halcrow, 2014).

properties

IUPAC Name

2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNFQGCCNUHTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.